Positional Isomerism: Distinct 4-Substitution Pattern Versus 5- and 2-Isomers
The compound is the only 4-substituted acetoacetamido salicylic acid among its closest analogs. The 5-isomer (CAS 13243-99-7) and the 2-isomer (CAS 35354-86-0) possess identical molecular formulas (C11H11NO5 and C11H11NO4, respectively) but differ in substitution position, which is projected to alter hydrogen bond donor/acceptor topology and electronic distribution [1]. The 2-isomer notably lacks the 2-hydroxyl group, reducing its hydrogen bond donor count from 3 (target compound) to 2, a critical difference for target engagement in enzymes requiring a salicylate-like binding mode.
| Evidence Dimension | Positional Substitution and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 4-substituted acetoacetamido; 3 H-bond donors |
| Comparator Or Baseline | 5-isomer (CAS 13243-99-7): 5-substituted, 3 H-bond donors; 2-isomer (CAS 35354-86-0): 2-substituted, 2 H-bond donors (no 2-OH) |
| Quantified Difference | Substitution position shifts the acetoacetamido group by one ring carbon; loss of one H-bond donor in the 2-isomer |
| Conditions | Structural comparison based on IUPAC nomenclature and InChI keys |
Why This Matters
For assays requiring precise pharmacophore geometry, even a one-carbon shift in substitution can abolish activity; sourcing the correct positional isomer is non-negotiable.
- [1] PubChem. (n.d.). N-(Acetoacetyl)anthranilic acid (CAS 35354-86-0). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
